molecular formula C20H42N4O9 B605889 Azido-PEG9-amine CAS No. 1207714-69-9

Azido-PEG9-amine

Cat. No.: B605889
CAS No.: 1207714-69-9
M. Wt: 482.58
InChI Key: QECAUUOGHAUEDJ-UHFFFAOYSA-N
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Description

Azido-PEG9-amine is a compound that features a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminated with an azide group on one end and an amine group on the other. This compound is widely used in various scientific fields due to its unique chemical properties, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Biochemical Analysis

Biochemical Properties

Azido-PEG9-amine interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction forms a stable triazole linkage, which is a key feature in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs and PROTACs are designed to target specific proteins within cells, leading to their degradation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with molecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) forms a stable triazole linkage . This linkage is a critical component in the structure of ADCs and PROTACs, enabling them to bind to their target proteins and lead to their degradation .

Temporal Effects in Laboratory Settings

As a component of ADCs and PROTACs, its effects would be expected to persist as long as these molecules are present and active within the system .

Dosage Effects in Animal Models

The effects of ADCs and PROTACs, which this compound helps to form, would be expected to vary with dosage .

Metabolic Pathways

As a component of ADCs and PROTACs, it would be involved in the metabolic processes related to these molecules .

Transport and Distribution

As a component of ADCs and PROTACs, it would be expected to be transported and distributed along with these molecules .

Subcellular Localization

As a component of ADCs and PROTACs, it would be expected to localize to the same subcellular compartments as these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG9-amine typically involves the following steps:

    PEGylation: The initial step involves the polymerization of ethylene oxide to form a PEG chain with nine ethylene glycol units.

    Functionalization: The PEG chain is then functionalized with an azide group at one end and an amine group at the other.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale polymerization and functionalization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Azido-PEG9-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Azido-PEG9-amine is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in bioconjugation and drug delivery, where both properties are essential .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N4O9/c21-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-23-24-22/h1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECAUUOGHAUEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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